molecular formula C19H25N3O4 B607432 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid CAS No. 1359963-68-0

4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid

Cat. No. B607432
M. Wt: 359.426
InChI Key: RHXLOOCFQPJWBW-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. It includes identifying the reagents and conditions under which the compound reacts, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and stability. It could also involve studying how these properties change under different conditions.


Scientific Research Applications

  • Toxicological Evaluation for Food and Beverage Applications : A toxicological evaluation of this compound, identified as S9632 or CAS 1359963-68-0, was completed to assess its safety for use in food and beverage applications. It was found to be poorly orally bioavailable and rapidly eliminated in rats. Importantly, it demonstrated no mutagenic or clastogenic effects in vitro, and no adverse effects on fetal morphology or maternal toxicity in rats at high doses, providing a NOEL (No Observable Effect Level) of 1000 mg/kg/day (Arthur et al., 2015).

  • Use as a Flavor Modifier in Food : The EFSA Panel on Food Contact Materials, Enzymes, Flavourings, and Processing Aids delivered a scientific opinion on this substance (FL-no: 16.130), used as a flavor modifier. It was not found in natural source materials of botanical or animal origin. The substance and its hemisulfate monohydrate salt were evaluated for safety concerning dietary exposure, showing no concern with respect to genotoxicity and adequate safety margins (Silano et al., 2017).

  • Synthesis and Structure-Activity Relationships in Medicinal Chemistry : This compound has been explored in the synthesis and structure-activity relationships in the medicinal chemistry field, particularly in the context of fluoroquinolone antibacterial agents. Such studies involve the modification of quinoline carboxylic acids to enhance antibacterial properties (Miyamoto et al., 1990).

  • Development of Hypoxia-Selective Cytotoxins : Research has also been conducted on derivatives of quinolines, such as this compound, for developing hypoxia-selective cytotoxins, particularly in the context of cancer treatment. These compounds can selectively target hypoxic cells, which are commonly found in solid tumors (Denny et al., 1992).

  • Ring Opening Reactions in Organic Chemistry : The compound has also been studied in the context of organic chemistry, particularly in ring-opening reactions of quinoline substituted epoxides. These studies contribute to the understanding of regioselective reactions in complex organic compounds (Boa et al., 2003).

  • Synthesis of Novel Amino Acids and Peptides : There is research on the synthesis of novel amino acids and peptides using derivatives of quinolines, including 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. These studies are significant for the development of new pharmaceuticals and biomolecules (Kazmierski et al., 1994).

Safety And Hazards

This involves studying the toxicity of the compound and its impact on the environment. It includes determining safety measures for handling and disposing of the compound.


Future Directions

This involves identifying areas of further research. It could include developing more efficient synthesis methods, studying new reactions, or exploring new applications of the compound.


properties

IUPAC Name

4-amino-5-[2,2-dimethyl-3-oxo-3-(propan-2-ylamino)propoxy]-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-10(2)21-18(25)19(4,5)9-26-13-8-6-7-12-15(13)16(20)14(17(23)24)11(3)22-12/h6-8,10H,9H2,1-5H3,(H2,20,22)(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXLOOCFQPJWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)C=CC=C2OCC(C)(C)C(=O)NC(C)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019836
Record name 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white solid, Lightly milky aroma
Record name 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in 1.9 mM phosphate buffer, pH 7.1, Soluble (in ethanol)
Record name 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid

CAS RN

1359963-68-0
Record name 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359963680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-(3-(ISOPROPYLAMINO)-2,2-DIMETHYL-3-OXOPROPOXY)-2-METHYLQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCE6H7E9VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylate (Example 134a, 14.0 g, 36.2 mmol) in EtOH (140 mL) was added aqueous NaOH solution (2.0 N, 46 mL) at room temperature. The reaction mixture was stirred at 90° C. for 4 hrs. The resulting solution was neutralized at 0° C. to pH 7 with 6 N HCl, and concentrated under reduced pressure. The residue was re-dissolved in EtOH (400 mL) and water (25 mL), and treated with charcoal (200 mg) at 65° C. for 30 minutes. After removal of the charcoal by filtration, the filtrate was concentrated, and the resultant white solid was purified by re-crystallization from EtOH/H2O and dried under vacuum at 70° C. to give the title compound as a white solid (11.5 g, 89%). M.p.: 216-218° C. 1H NMR (400 MHz, DMSO-d6) δ 1.01 (d, J=6.4 Hz, 6H), 1.24 (s, 6H), 2.75 (s, 3H), 3.86-3.93 (m, 1H), 4.17 (s, 2H), 7.01 (d, J=8.0 Hz, 1H), 7.28 (d, J=8.4 Hz, 1H), 7.57 (d, J=7.6 Hz, 1H), 7.67 (t, J=8.0 Hz, 1H), 8.83 (brs, 1H), 12.34 (brs, 1H), 12.78 (brs, 1H). MS 360 (MH+).
Name
ethyl 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylate
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Citations

For This Compound
6
Citations
AJ Arthur, DS Karanewsky, H Liu, B Chi, S Markison - Toxicology Reports, 2015 - Elsevier
A toxicological evaluation of 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid(S9632; CAS 1359963-68-0), a flavour with modifying …
Number of citations: 2 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2017 - Wiley Online Library
The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids ( CEF ) was requested to deliver a scientific opinion on the implications for human health of the …
Number of citations: 9 efsa.onlinelibrary.wiley.com
Joint FAO/WHO Expert Committee on Food Additives … - 2015 - books.google.com
This report represents the conclusions of a Joint FAO/WHO Expert Committee convened to evaluate the safety of various food additives including flavouring agents and to prepare …
Number of citations: 10 books.google.com
CA Hobbs, K Saigo, M Koyanagi, S Hayashi - Toxicology reports, 2017 - Elsevier
Magnesium stearate is widely used in the production of dietary supplement and pharmaceutical tablets, capsules and powders as well as many food products, including a variety of …
Number of citations: 44 www.sciencedirect.com
G Servant, T Kenakin, L Zhang, M Williams… - Advances in …, 2020 - Elsevier
Humans perceive sweet taste via activation of a specific taste receptor expressed at the surface of taste receptor cells located on the tongue and soft palate papillae. The sweet taste …
Number of citations: 23 www.sciencedirect.com
S Purkayastha, F Modifier - 2013 - researchgate.net
Natural low calorie sweetener and flavor enhancer. Glucosyl steviol glycosides are a complex mixture of glucosides prepared by enzymatically modifying stevia extract to increase/…
Number of citations: 1 www.researchgate.net

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